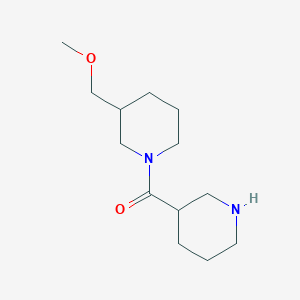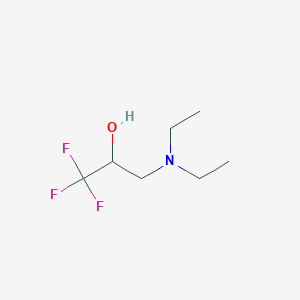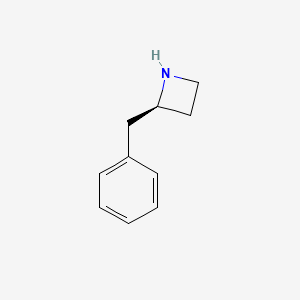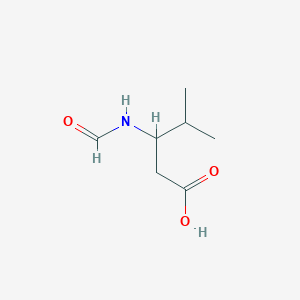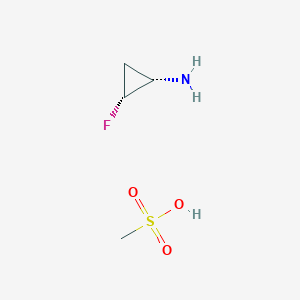
(1S,2R)-2-fluorocyclopropanamine;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-fluorocyclopropanamine;methanesulfonic acid is a chiral compound that has garnered interest in various fields of scientific research. The compound consists of a cyclopropane ring with a fluorine atom and an amine group attached, combined with methanesulfonic acid. The specific stereochemistry of the compound, indicated by (1S,2R), refers to the spatial arrangement of its atoms, which is crucial for its reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopropanamine typically involves the use of enantioenriched difluoroalkylcyclopropyl amino esters. One common method includes the use of enzymatic processes to achieve high enantioselectivity. For example, the dicyclohexylamine salt of (1S,2R)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropane carboxylic acid can be synthesized and then converted to the desired amine compound .
Industrial Production Methods
Industrial production methods for (1S,2R)-2-fluorocyclopropanamine often involve large-scale enzymatic processes due to their efficiency and selectivity. These methods are designed to produce high yields of the compound with minimal by-products, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-fluorocyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted cyclopropane compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-fluorocyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes .
Wirkmechanismus
The mechanism of action of (1S,2R)-2-fluorocyclopropanamine involves its interaction with specific molecular targets. The compound’s fluorine atom and amine group play crucial roles in its reactivity and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride
- α-trifluoromethylstyrene derivatives
- Difluoroalkylcyclopropyl amino esters
Uniqueness
(1S,2R)-2-fluorocyclopropanamine stands out due to its specific stereochemistry and the presence of both a fluorine atom and an amine group. This unique combination of features gives the compound distinct reactivity and binding properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C4H10FNO3S |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(1S,2R)-2-fluorocyclopropan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C3H6FN.CH4O3S/c4-2-1-3(2)5;1-5(2,3)4/h2-3H,1,5H2;1H3,(H,2,3,4)/t2-,3+;/m1./s1 |
InChI-Schlüssel |
NTVCWWFLGIYCCC-MUWMCQJSSA-N |
Isomerische SMILES |
CS(=O)(=O)O.C1[C@@H]([C@@H]1F)N |
Kanonische SMILES |
CS(=O)(=O)O.C1C(C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13339760.png)
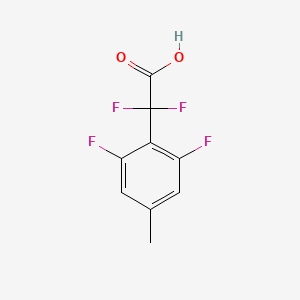
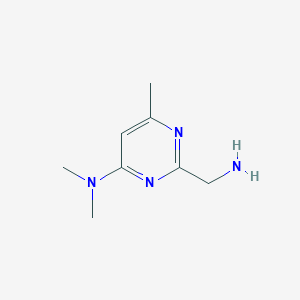
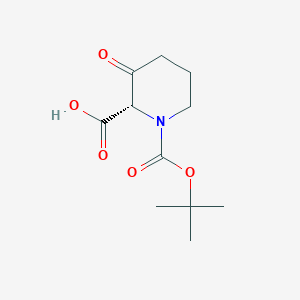
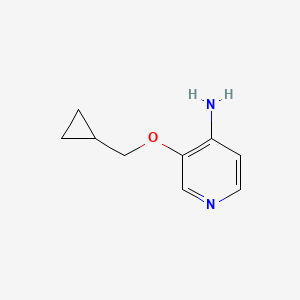
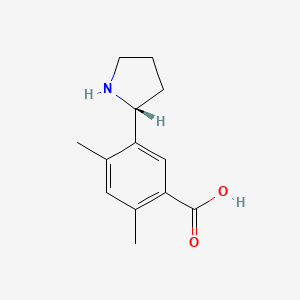
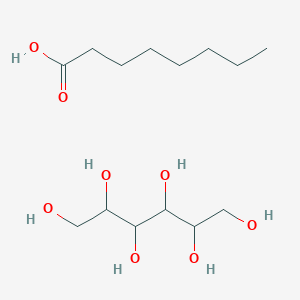

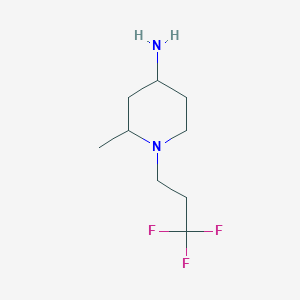
![4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339827.png)
